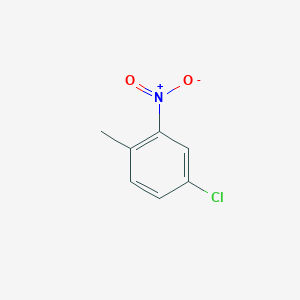

4-Chloro-2-nitrotoluene

Übersicht

Beschreibung

Diclofop-methyl is a selective post-emergence herbicide primarily used for controlling annual grassy weeds in various crops such as wheat, barley, and soybeans . It is known for its effectiveness against wild oats and other grass weeds . The chemical formula for diclofop-methyl is C₁₆H₁₄Cl₂O₄, and it is characterized by its low aqueous solubility and moderate toxicity to mammals .

Vorbereitungsmethoden

The synthesis of diclofop-methyl involves the esterification of 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid with methanol . The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. Industrial production methods often employ high-performance liquid chromatography (HPLC) for the separation and purification of diclofop-methyl enantiomers .

Analyse Chemischer Reaktionen

Diclofop-Methyl durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diclofop-Methyl kann zu Diclofop-Säure oxidiert werden, der aktiven Form des Herbizids.

Hydrolyse: In wässrigen Umgebungen hydrolysiert Diclofop-Methyl zu Diclofop-Säure und Methanol.

Substitution: Die Chloratome in Diclofop-Methyl können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid für die Oxidation und Wasser für die Hydrolyse. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Diclofop-Säure und verschiedene substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Diclofop-Methyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Diclofop-Methyl wirkt, indem es die Acetyl-CoA-Carboxylase (ACCase) hemmt, ein Enzym, das für die Biosynthese von Fettsäuren in Pflanzen von entscheidender Bedeutung ist . Durch die Begrenzung des Angebots an langkettigen Fettsäuren stört Diclofop-Methyl die Bildung von Zellmembranen, was zum Absterben anfälliger Pflanzen führt . Das Herbizid wird von der Pflanze aufgenommen und schnell de-verestert, um die aktive Diclofop-Säure freizusetzen .

Wirkmechanismus

Diclofop-methyl functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants . By limiting the supply of long-chain fatty acids, diclofop-methyl disrupts the formation of cellular membranes, leading to the death of susceptible plants . The herbicide is absorbed by the plant and rapidly de-esterified to release the active diclofop acid .

Vergleich Mit ähnlichen Verbindungen

Diclofop-Methyl gehört zur Klasse der Aryloxyphenoxypropionat-Herbizide, zu denen ähnliche Verbindungen gehören, wie zum Beispiel:

- Fenoxaprop-ethyl

- Fluazifop-p-butyl

- Quizalofop-p-ethyl

Im Vergleich zu diesen Verbindungen zeichnet sich Diclofop-Methyl durch seine spezifische Aktivität gegen Wildhafer und sein relativ mäßiges Toxizitätsprofil aus . Seine Wirksamkeit und Selektivität machen es zu einer bevorzugten Wahl für die Bekämpfung von Grasunkräutern in Getreidekulturen .

Eigenschaften

IUPAC Name |

4-chloro-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFLFRQWPBEDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058994 | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-59-8 | |

| Record name | 4-Chloro-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

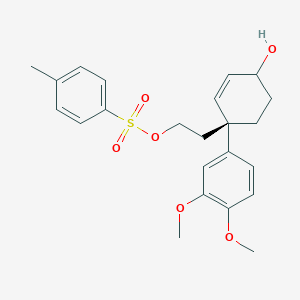

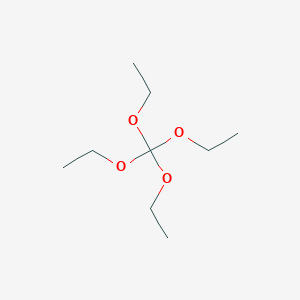

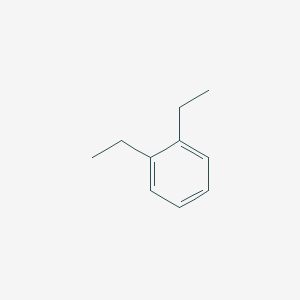

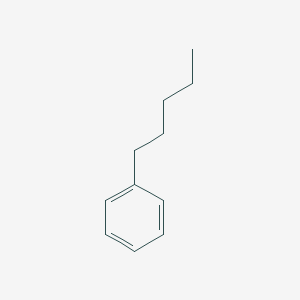

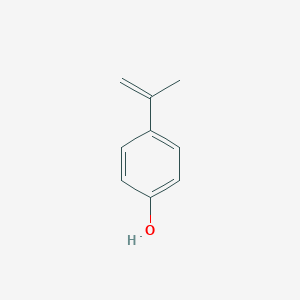

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-Chloro-2-nitrotoluene in chemical synthesis?

A1: this compound serves as a versatile starting material in organic synthesis. One notable application is its use in the multi-step synthesis of tricyclic indole-2-carboxylic acids, a class of potent NMDA-glycine antagonists []. This process involves several transformations, including reduction, diazotization, iodination, and intramolecular cyclization reactions.

Q2: How does the structure of this compound relate to its use in developing NMDA-glycine antagonists?

A2: While this compound itself doesn't directly interact with NMDA receptors, its structure serves as a scaffold that can be elaborated through various chemical reactions []. Researchers have synthesized a series of tricyclic indole-2-carboxylic acids, using this compound as a starting point. These tricyclic derivatives, particularly those with specific substitutions on the indole ring, exhibit high affinity for the NMDA-glycine binding site [].

Q3: Have there been any studies on the environmental impact of this compound?

A3: Yes, this compound is recognized as a micropollutant found in surface water, raising concerns about its potential ecological risks []. Research has focused on assessing the potential hazards of this compound and other related micropollutants on various aquatic organisms, including fish, crustaceans, algae, and bacteria. Studies have involved determining the toxicity levels of this compound in these organisms to understand its potential impact on aquatic ecosystems [].

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A4: Researchers utilize a combination of spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy is particularly valuable for identifying this compound, especially in mixtures []. In addition to IR, studies have employed ultraviolet (UV) absorption spectroscopy to investigate the electronic structure and solvent effects on this compound []. Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and its behavior in various solutions [].

Q5: Has computational chemistry been used to study this compound?

A5: Yes, computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental spectroscopic studies of this compound []. These calculations provide insights into the molecule's electronic structure, vibrational frequencies, and other molecular properties. By comparing calculated and experimental data, researchers can refine their understanding of the compound's behavior and properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)